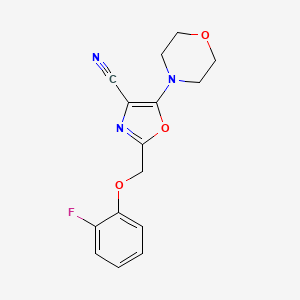
MFCD04064559
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD04064559” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. The compound’s detailed chemical name and structure are essential for understanding its behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04064559” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This involves:
Batch or Continuous Processes: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: “MFCD04064559” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts such as palladium on carbon or platinum are often employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
“MFCD04064559” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD04064559” involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
“MFCD04064559” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Shares a similar structure but differs in functional groups.
Compound B: Has a similar reactivity but different applications.
Compound C: Exhibits similar biological activity but varies in potency.
The uniqueness of “this compound” lies in its specific molecular structure, reactivity, and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-3-1-2-4-13(11)21-10-14-18-12(9-17)15(22-14)19-5-7-20-8-6-19/h1-4H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMGWGKXPQLUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)COC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














